
1-Methoxypropan-2-yl phenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypropan-2-yl phenoxyacetate is an organic compound that belongs to the class of carboxylic acid esters. These esters are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxypropan-2-yl phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with 1-methoxypropan-2-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of high-purity reactants and catalysts, along with precise control of temperature and pressure, ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-Methoxypropan-2-yl phenoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid and methoxypropanal.
Reduction: 1-Methoxypropan-2-ol and phenoxyethanol.
Substitution: Various phenoxyacetate derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxypropan-2-yl phenoxyacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 1-methoxypropan-2-yl phenoxyacetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release phenoxyacetic acid and 1-methoxypropan-2-ol, which can then participate in further biochemical reactions. The compound’s ability to act as a solvent and reactant in various chemical processes underlies its diverse applications.
Comparison with Similar Compounds
Similar Compounds
Propylene glycol methyl ether acetate: Similar in structure but used primarily as a solvent in inks and coatings.
Ethylene glycol phenyl ether acetate: Another ester with similar applications but different chemical properties.
Uniqueness
1-Methoxypropan-2-yl phenoxyacetate stands out due to its unique combination of chemical stability, reactivity, and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
5420-90-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-phenoxyacetate |
InChI |
InChI=1S/C12H16O4/c1-10(8-14-2)16-12(13)9-15-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
AVOFJNIZBHZGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


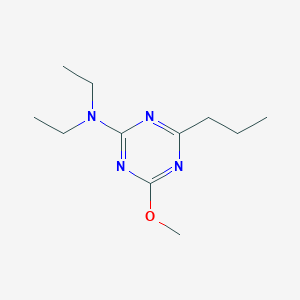
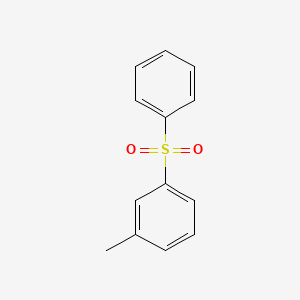
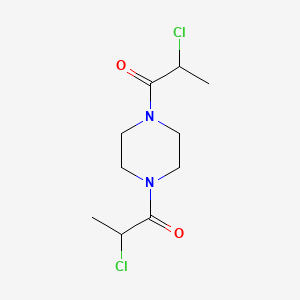

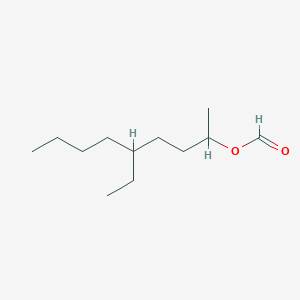
![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
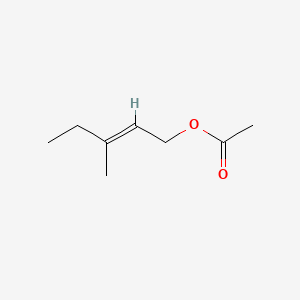
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
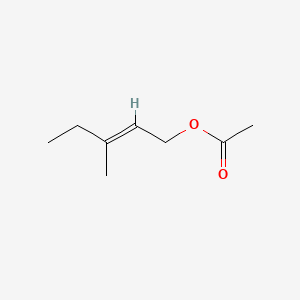
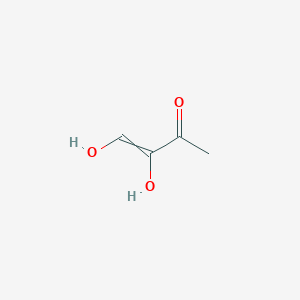
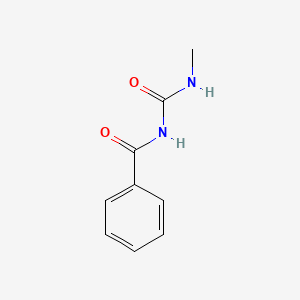

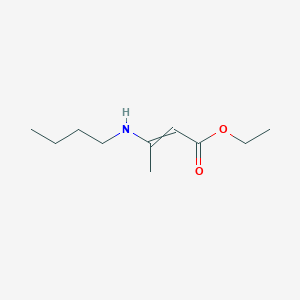
![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)
